{2-[(Hydroxyimino)methyl]phenyl}methanol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
125593-28-4 |
|---|---|
Molecular Formula |
C8H9NO2 |
Molecular Weight |
151.16256 |
Synonyms |
Benzaldehyde, 2-(hydroxymethyl)-, oxime (9CI) |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Preparation of 2 Hydroxyimino Methyl Phenyl Methanol
Precursor Selection and Retrosynthetic Analysis
Retrosynthetic analysis is a foundational technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For {2-[(Hydroxyimino)methyl]phenyl}methanol, the primary disconnection points are the carbon-nitrogen double bond of the oxime and the functional groups on the aromatic ring.
The most logical disconnection is at the oxime C=N bond. This leads back to two key precursors: a hydroxylamine (B1172632) derivative and a carbonyl compound. Specifically, the retrosynthetic pathway suggests that this compound can be synthesized from 2-formylbenzyl alcohol and hydroxylamine.
A further retrosynthetic step for 2-formylbenzyl alcohol would involve the selective oxidation of one of the methyl groups of o-xylene (B151617) to an aldehyde and the other to an alcohol, which is a challenging transformation. A more practical approach starts from a precursor where the two functional groups are already differentiated. For instance, starting from 2-formylbenzoic acid, the carboxyl group can be selectively reduced to a primary alcohol.
Retrosynthetic Pathway for this compound:
| Target Molecule | Precursors |
| This compound | 2-Formylbenzyl alcohol, Hydroxylamine |
| 2-Formylbenzyl alcohol | 2-Formylbenzoic acid |
Classical and Modern Synthetic Routes
The synthesis of this compound can be approached through several established and contemporary methods.
The most direct and widely used method for the synthesis of oximes is the condensation reaction between an aldehyde or a ketone and hydroxylamine or its salts (e.g., hydroxylamine hydrochloride). In the case of this compound, the synthesis would involve the reaction of 2-formylbenzyl alcohol with hydroxylamine.
The reaction is typically carried out in a protic solvent such as ethanol (B145695) or water, often in the presence of a mild base (e.g., sodium acetate (B1210297), pyridine) to neutralize the acid released if a hydroxylamine salt is used. The base also facilitates the nucleophilic attack of the hydroxylamine on the carbonyl carbon.
Reaction Scheme:
An alternative to using 2-formylbenzyl alcohol directly is to generate it in situ or prepare it in a preceding step from a more readily available starting material. A plausible multi-step synthesis could commence from 2-methylbenzoic acid.
Esterification: The carboxylic acid is first protected as an ester, for example, by reacting 2-methylbenzoic acid with methanol (B129727) in the presence of an acid catalyst to form methyl 2-methylbenzoate. chemeducator.orgtruman.edu
Benzylic Bromination: The methyl group is then selectively brominated using a reagent like N-bromosuccinimide (NBS) under photochemical conditions to yield methyl 2-(bromomethyl)benzoate.
Hydrolysis to Alcohol: The benzylic bromide is subsequently hydrolyzed to the corresponding alcohol, methyl 2-(hydroxymethyl)benzoate.
Oxidation to Aldehyde: The primary alcohol is then selectively oxidized to the aldehyde, methyl 2-formylbenzoate, using a mild oxidizing agent such as pyridinium (B92312) chlorochromate (PCC).
Reduction of the Ester: The ester group is selectively reduced to the primary alcohol, 2-formylbenzyl alcohol, using a reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperatures.
Oxime Formation: Finally, the resulting 2-formylbenzyl alcohol is reacted with hydroxylamine hydrochloride to afford this compound.
This multi-step approach, while longer, offers greater control over the introduction of the required functional groups. pearson.com
The efficiency of the synthesis of this compound, particularly via the condensation reaction, can be significantly influenced by various reaction parameters. Optimization of these conditions is crucial for maximizing the yield and purity of the product. numberanalytics.comnih.gov
Key parameters for optimization include:
Temperature: The reaction is typically conducted at room temperature or with gentle heating. Higher temperatures can accelerate the reaction but may also lead to the formation of byproducts.
pH: The pH of the reaction mixture is critical. The nucleophilicity of hydroxylamine is pH-dependent. A slightly acidic to neutral pH is generally optimal to ensure that a sufficient concentration of the free amine is available for reaction while also facilitating the dehydration step.
Solvent: Protic solvents like ethanol and methanol are commonly used as they effectively solvate the reactants. mdpi.com The choice of solvent can also influence the solubility of the product and the ease of its isolation.
Reaction Time: The reaction time needs to be sufficient to ensure complete conversion of the starting material. Progress can be monitored using techniques like thin-layer chromatography (TLC).
Hypothetical Optimization Data for the Condensation Reaction:
| Entry | Temperature (°C) | Solvent | Base | Time (h) | Yield (%) |
| 1 | 25 | Ethanol | Pyridine | 4 | 75 |
| 2 | 50 | Ethanol | Pyridine | 2 | 82 |
| 3 | 25 | Methanol | Sodium Acetate | 6 | 85 |
| 4 | 50 | Methanol | Sodium Acetate | 3 | 91 |
| 5 | 25 | Water | Sodium Bicarbonate | 8 | 78 |
Catalytic and Green Chemistry Approaches in Synthesis
Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and efficient catalytic methods.
While the classical condensation reaction is generally efficient, metal-catalyzed approaches could offer advantages in terms of reaction rates and selectivity under milder conditions. For instance, certain Lewis acids can catalyze the condensation reaction by activating the carbonyl group towards nucleophilic attack.
A hypothetical metal-catalyzed synthesis of this compound could involve the use of a metal catalyst to facilitate the direct conversion of a suitable precursor. For example, a palladium-catalyzed process could potentially be developed for the synthesis from 2-(4-aminophenyl)ethanol (B86761) via nitrosation and subsequent hydrolysis of the diazo compound, a method that has been applied to similar structures. google.com
Furthermore, green chemistry principles can be integrated into the synthesis. nih.govijpsr.com This includes:
Use of Greener Solvents: Replacing traditional volatile organic solvents with water or bio-based solvents like ethanol.
Catalysis: Employing catalysts to reduce the energy requirements and improve atom economy.
Waste Reduction: Optimizing reactions to minimize the formation of byproducts and waste. nih.gov
Solvent-Free and Aqueous Medium Syntheses
The paradigm shift towards sustainable chemistry has propelled the development of synthetic routes that operate in aqueous media or without any solvent at all. These methods are directly applicable to the synthesis of aromatic aldoximes like this compound.
Solvent-Free Synthesis:
A notable solvent-free approach involves the grinding of reactants, a technique known as mechanochemistry or grindstone chemistry. nih.gov In a typical procedure, the aldehyde (e.g., 2-hydroxymethylbenzaldehyde), hydroxylamine hydrochloride, and a solid catalyst are ground together in a mortar and pestle at room temperature. nih.gov Bismuth(III) oxide (Bi₂O₃) has been demonstrated to be an effective, non-toxic, and inexpensive catalyst for this transformation. nih.gov The reaction proceeds rapidly, often within minutes, and minimizes waste as no bulk solvent is required. nih.gov The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Upon completion, the product is typically extracted with a small amount of an organic solvent like ethyl acetate, the catalyst is filtered off, and the pure oxime can be precipitated. nih.gov This method has been shown to be highly efficient for a wide range of aromatic aldehydes. nih.gov
Another solvent-free method utilizes microwave irradiation in the presence of a solid support or catalyst. nih.gov For instance, a mixture of an aldehyde, hydroxylamine hydrochloride, and a base like sodium carbonate can be subjected to microwave irradiation, leading to a rapid and high-yielding conversion to the corresponding oxime. nih.gov Titanium dioxide (TiO₂) has also been used as a catalyst under microwave conditions. nih.gov
Table 1: Representative Examples of Solvent-Free Synthesis of Aromatic Aldoximes This table presents data for various aromatic aldoximes synthesized under solvent-free conditions, which are analogous to the synthesis of this compound.
| Aldehyde | Conditions | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| Benzaldehyde (B42025) | Grinding with Bi₂O₃ | 1.5 min | 98 | nih.gov |
| 4-Chlorobenzaldehyde | Grinding with Bi₂O₃ | 2.0 min | 96 | nih.gov |
| 4-Methoxybenzaldehyde | Grinding with Bi₂O₃ | 2.5 min | 95 | nih.gov |
| Vanillin | MW, Na₂CO₃, NH₂OH·HCl | 5 min | >98 (conversion) | nih.gov |
Aqueous Medium Synthesis:
Water, as a benign and economical solvent, offers an excellent medium for oximation reactions. One innovative one-pot synthesis involves the reaction of an aromatic aldehyde with ethylenediamine (B42938) and Oxone® (2KHSO₅·KHSO₄·K₂SO₄) in pure water. nih.gov This method is believed to proceed through an imine intermediate which is then oxidized to the aldoxime. nih.gov The reactions are typically stirred at an elevated temperature (e.g., 80 °C) for a few hours to achieve high yields. nih.gov
A catalyst-free approach for the synthesis of aryl oximes has been successfully demonstrated using mineral water as the reaction medium. ias.ac.in The presence of naturally occurring salts like carbonates and sulfates in mineral water can accelerate the reaction between the aldehyde and hydroxylamine hydrochloride at room temperature, often leading to high yields in a very short time. ias.ac.in The use of a co-solvent such as methanol is sometimes employed to enhance solubility. ias.ac.in
Table 2: Representative Examples of Aqueous Medium Synthesis of Aromatic Aldoximes This table showcases data for various aromatic aldoximes synthesized in aqueous media, providing a model for the synthesis of this compound.
| Aldehyde | Conditions | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Nitrobenzaldehyde | Mineral water/Methanol, RT | 10 min | 99 | ias.ac.in |
| Benzaldehyde | Water, Ethylenediamine, Oxone®, 80 °C | 3 h | 92 | nih.gov |
| 4-Hydroxybenzaldehyde | Mineral water/Methanol, RT | 10 min | 80 | ias.ac.in |
| 2-Chlorobenzaldehyde | Water, Ethylenediamine, Oxone®, 80 °C | 3 h | 94 | nih.gov |
Purification and Isolation Techniques
Following the synthesis, the isolation and purification of this compound are critical to obtain a product of high purity. The choice of method depends on the nature of the impurities and the scale of the reaction.
Chromatographic Separation Methods
Column chromatography is a widely used technique for the purification of aromatic aldoximes. nih.govias.ac.in Silica gel is the most common stationary phase for this purpose. nih.gov The polarity of the eluent (mobile phase) is crucial for effective separation. A mixture of non-polar and polar solvents, such as petroleum ether/ethyl acetate or hexane/ethyl acetate, is typically employed. nih.govresearchgate.net The polarity of the solvent mixture is gradually increased to elute the desired oxime from the column while retaining more polar or less polar impurities.
For instance, after a synthesis in aqueous medium, the crude product can be extracted into an organic solvent like ethyl acetate. ias.ac.in After drying and evaporation of the solvent, the residue is subjected to flash column chromatography to yield the pure oxime. ias.ac.in In some cases, a simple work-up procedure can significantly purify the product. After a solvent-free synthesis, the reaction mixture can be treated with ethyl acetate, the catalyst filtered off, and the addition of water to the filtrate can cause the precipitation of the pure oxime. nih.gov
Table 3: General Chromatographic Conditions for Aromatic Aldoxime Purification This table provides typical conditions used for the chromatographic purification of aromatic aldoximes, which can be adapted for this compound.
| Chromatography Type | Stationary Phase | Typical Eluent System | Reference |
|---|---|---|---|
| Column Chromatography | Silica Gel | Petroleum ether / Ethyl acetate | nih.gov |
| Flash Column Chromatography | Silica Gel | Ethyl acetate / Water (work-up followed by column) | ias.ac.in |
| Column Chromatography | Silica Gel | Hexane / Diethyl ether | researchgate.net |
Crystallization and Recrystallization Methodologies
Recrystallization is a powerful technique for purifying solid organic compounds. researchgate.net The principle relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures. For a polar compound like this compound, which contains both a hydroxyl and an oxime group, polar solvents are generally good candidates for recrystallization.
A common approach is to dissolve the crude solid in a minimum amount of a hot solvent in which the compound is highly soluble. longdom.org Upon slow cooling, the solubility of the compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the mother liquor. longdom.org The purified crystals can then be collected by filtration.
For aromatic oximes, ethanol or aqueous ethanol solutions have been reported as effective recrystallization solvents. rsc.org For example, 2-hydroxy-5-(phenyldiazenyl)benzaldehyde oxime has been recrystallized from ethanol. rsc.org Given the structure of this compound, a mixture of ethanol and water, or other polar solvents like methanol or acetonitrile, would likely be effective for its recrystallization. The optimal solvent or solvent system would need to be determined experimentally to achieve high recovery of the purified product.
Table 4: Potential Recrystallization Solvents for Aromatic Oximes This table lists solvents that have been used or are suitable for the recrystallization of aromatic oximes and are likely applicable to this compound.
| Solvent/Solvent System | Rationale for Suitability | Reference |
|---|---|---|
| Ethanol | Used for recrystallizing substituted aromatic oximes. | rsc.org |
| Aqueous Ethanol (e.g., 60% Ethanol) | Good for compounds with intermediate polarity; allows for fine-tuning of solubility. | |
| Acetonitrile | A polar aprotic solvent that can be effective for recrystallizing polar compounds. | researchgate.net |
| 1,4-Dioxane | A polar ether that can be a good solvent for recrystallization of amides and related polar compounds. | researchgate.net |
Inability to Generate Article on this compound Due to Lack of Available Scientific Data
Despite a comprehensive search for scientific literature and data, the information required to generate a detailed article on the chemical compound this compound is not available in the public domain. Extensive searches for experimental data, including Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction analyses, have failed to yield specific results for this particular molecule.
The investigation included searches for alternative names such as "2-(hydroxymethyl)benzaldehyde oxime" and explorations of chemical and crystallographic databases. However, these efforts did not uncover any published studies detailing the structural and spectroscopic characterization of this compound.
The available search results consistently refer to related but structurally distinct compounds, such as salicylaldehyde (B1680747) oxime (which contains a phenolic hydroxyl group directly attached to the aromatic ring instead of a hydroxymethyl group) and benzaldehyde oxime. While general methods for the synthesis of oximes are described in the literature, specific characterization data for this compound are absent.
Without access to primary data from ¹H and ¹³C NMR, 2D NMR techniques (COSY, HMQC, HMBC), dynamic NMR studies, and single-crystal X-ray diffraction, it is impossible to construct a scientifically accurate and informative article that adheres to the requested detailed outline. The creation of such an article would necessitate the fabrication of data, which would be scientifically unsound and misleading. Therefore, the request to generate an article on this compound cannot be fulfilled at this time.
Advanced Structural Elucidation and Spectroscopic Characterization of 2 Hydroxyimino Methyl Phenyl Methanol
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule by probing its vibrational modes.
Characteristic Functional Group Frequencies and Band Assignments
The vibrational spectrum of {2-[(Hydroxyimino)methyl]phenyl}methanol is dominated by the characteristic frequencies of its functional groups: the hydroxyl (-OH) group of the methanol (B129727) substituent, the oxime (-C=N-OH) group, and the ortho-disubstituted benzene (B151609) ring.
A broad absorption band is anticipated in the region of 3400-3200 cm⁻¹ in the infrared spectrum, corresponding to the O-H stretching vibration of the primary alcohol and the oxime. This broadening is a result of intermolecular hydrogen bonding. The C-O stretching vibration of the primary alcohol is expected to appear in the 1050-1000 cm⁻¹ region.
The oxime group presents several characteristic bands. The O-H stretching of the oxime is expected to contribute to the broad band around 3418 cm⁻¹. researchgate.net The C=N stretching vibration typically appears in the 1680-1620 cm⁻¹ range, and for oximes, a band around 1643 cm⁻¹ has been noted. researchgate.net The N-O stretching vibration is expected in the 960-930 cm⁻¹ region.
The ortho-disubstituted benzene ring will show characteristic C-H stretching vibrations above 3000 cm⁻¹, and several bands in the 1600-1450 cm⁻¹ region corresponding to C=C stretching vibrations within the ring. Out-of-plane C-H bending vibrations are expected in the 770-735 cm⁻¹ range, which are characteristic of ortho-disubstitution.
Interactive Data Table: Predicted Infrared (IR) and Raman Active Bands for this compound
| Frequency Range (cm⁻¹) | Assignment | Predicted Intensity (IR) | Predicted Intensity (Raman) | Notes |
| 3400-3200 | O-H stretching (alcohol and oxime) | Strong, Broad | Medium | Broad due to hydrogen bonding. |
| 3100-3000 | Aromatic C-H stretching | Medium | Strong | |
| 2950-2850 | Aliphatic C-H stretching (CH₂) | Medium | Medium | |
| 1680-1620 | C=N stretching (oxime) | Medium | Medium | A key characteristic band for the oxime group. |
| 1600-1450 | Aromatic C=C stretching | Medium-Strong | Medium-Strong | Multiple bands expected. |
| 1470-1430 | CH₂ scissoring | Weak | Weak | |
| 1300-1200 | In-plane O-H bending | Medium | Weak | |
| 1050-1000 | C-O stretching (primary alcohol) | Strong | Medium | Differentiates from its isomer, salicylaldoxime (B1680748). |
| 960-930 | N-O stretching (oxime) | Medium | Weak | |
| 770-735 | Aromatic C-H out-of-plane bending | Strong | Weak | Characteristic of ortho-disubstitution. |
Conformational Insights from Vibrational Spectra
The vibrational spectra of this compound can offer insights into its conformational isomers, particularly concerning the orientation of the hydroxymethyl and hydroxyimino groups relative to the benzene ring. The presence of both syn and anti isomers of the oxime is possible, which would result in distinct C=N and N-O stretching frequencies. wikipedia.org
Furthermore, intramolecular hydrogen bonding between the alcoholic proton and the nitrogen atom of the oxime, or between the oxime proton and the alcoholic oxygen, could lead to shifts in the O-H and C-O stretching frequencies and changes in band shapes. A detailed analysis of the spectra, potentially aided by computational modeling, would be necessary to distinguish between different conformers and assess the extent of intra- and intermolecular hydrogen bonding.
High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound, while the fragmentation pattern provides valuable structural information.
Accurate Mass Determination and Elemental Composition
The molecular formula of this compound is C₈H₉NO₂. High-resolution mass spectrometry would allow for the determination of its exact mass, which can be calculated using the most abundant isotopes of each element.
Interactive Data Table: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Molecular Formula | Calculated Monoisotopic Mass (Da) |
| [M]⁺ | C₈H₉NO₂ | 151.06333 |
| [M+H]⁺ | C₈H₁₀NO₂ | 152.07061 |
| [M+Na]⁺ | C₈H₉NNaO₂ | 174.05252 |
The experimentally determined accurate mass from HRMS should match these calculated values within a few parts per million (ppm), confirming the elemental composition of the molecule.
Mechanistic Interpretation of Ion Fragmentation Patterns
The electron ionization (EI) mass spectrum of this compound is expected to show a series of fragment ions that are characteristic of its structure. The fragmentation pathways are influenced by the stability of the resulting ions and neutral losses.
A plausible fragmentation pathway would involve the following steps:
Loss of a hydrogen atom: The molecular ion ([M]⁺˙ at m/z 151) could lose a hydrogen radical to form a stable ion at m/z 150.
Loss of a hydroxyl radical: Fragmentation of the oxime group could lead to the loss of a hydroxyl radical (•OH), resulting in an ion at m/z 134.
Loss of water: A common fragmentation for alcohols is the loss of a water molecule (18 Da), which would lead to an ion at m/z 133.
Loss of formaldehyde (B43269): Cleavage of the C-C bond between the ring and the hydroxymethyl group could result in the loss of formaldehyde (CH₂O, 30 Da) to give an ion at m/z 121. This fragment would be characteristic of the hydroxymethyl substituent.
Formation of a tropylium-like ion: Rearrangement and fragmentation of the benzene ring could lead to the formation of smaller aromatic ions, such as the phenyl cation at m/z 77.
The fragmentation of related benzaldehydes often shows the loss of CO (28 Da) and CHO (29 Da). docbrown.info For oximes, McLafferty rearrangements can be a significant fragmentation pathway if a gamma-hydrogen is available. nih.gov
Interactive Data Table: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Possible Neutral Loss |
| 151 | [C₈H₉NO₂]⁺˙ | (Molecular Ion) |
| 150 | [C₈H₈NO₂]⁺ | H• |
| 134 | [C₈H₈NO]⁺ | •OH |
| 133 | [C₈H₇N]⁺˙ | H₂O |
| 121 | [C₇H₇NO]⁺˙ | CH₂O |
| 106 | [C₇H₈N]⁺ | •CHO |
| 93 | [C₆H₅O]⁺ | HCN, H₂O |
| 77 | [C₆H₅]⁺ | HCN, CO |
Electronic Spectroscopy (UV-Vis) and Chiroptical Properties (if applicable)
Electronic spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to conjugated systems.
The UV-Vis spectrum of this compound is expected to show absorptions characteristic of a substituted benzene ring. The benzene ring and the oxime group form a conjugated system, which will give rise to π → π* transitions. Typically, substituted benzenes show a strong absorption band (E-band) around 200 nm and a weaker band (B-band) around 250-290 nm.
For the related compound, 2-hydroxy-5-(phenyldiazenyl) benzaldehyde (B42025) oxime, experimental and theoretical UV-Vis spectra showed absorption maxima corresponding to π → π* transitions. malayajournal.org For this compound, the primary π → π* transitions originating from the benzene ring are expected. The presence of the hydroxymethyl group, being an auxochrome, is likely to cause a slight red shift (bathochromic shift) of these absorption bands compared to unsubstituted benzaldehyde oxime.
Interactive Data Table: Predicted UV-Vis Absorption Maxima for this compound in a Non-polar Solvent
| Predicted λₘₐₓ (nm) | Type of Transition | Chromophore |
| ~210 | π → π | Phenyl ring and C=N |
| ~250 | π → π | Phenyl ring (benzenoid) |
| ~290-300 | n → π* | C=N-OH |
Chiroptical properties, such as circular dichroism, are only observed for chiral molecules. Since this compound is an achiral molecule and does not have any stereocenters, it will not exhibit chiroptical properties. Therefore, this section is not applicable.
Chemical Reactivity and Transformation Pathways of 2 Hydroxyimino Methyl Phenyl Methanol
The structure of {2-[(Hydroxyimino)methyl]phenyl}methanol, featuring both an oxime and a primary benzylic alcohol, allows for a diverse range of chemical transformations. The reactivity of each functional group can be addressed selectively under appropriate conditions, enabling its use as a versatile building block in organic synthesis. The following sections detail the specific reactions at the oxime and alcohol moieties.
Reactions at the Oxime Moiety
The oxime group (C=N-OH) is known for its distinct reactivity, including its formation through condensation, hydrolysis back to the parent aldehyde, and various rearrangements and functionalizations.
C₆H₄(CH₂OH)CHO + NH₂OH ⇌ C₆H₄(CH₂OH)CH=NOH + H₂O
The position of the equilibrium is influenced by factors such as pH and the removal of water. The formation of the oxime is typically favored under mild acidic or basic conditions. For instance, studies on the synthesis of various aryl oximes have shown that the reaction proceeds efficiently when hydroxylamine (B1172632) hydrochloride is used, often in a solvent mixture and sometimes with a mild catalyst or in the presence of certain salts found in mineral water to facilitate the reaction. orientjchem.orgias.ac.in The reverse reaction, hydrolysis, regenerates the aldehyde and hydroxylamine and is generally promoted by treatment with strong acids. wikipedia.org The kinetics of this equilibrium can be influenced by the reaction medium; for example, saline has been observed to accelerate the rate of oxime formation at physiological pH. masterorganicchemistry.com
The oxime functionality can undergo both reduction and oxidation.
Reduction: The C=N bond of the oxime can be reduced to form a primary amine. A common method for this transformation involves the use of reducing agents like zinc dust in acetic acid, which would convert this compound to [2-(aminomethyl)phenyl]methanol. nih.gov Another powerful reducing agent is lithium aluminum hydride (LiAlH₄). Additionally, certain metal-promoted reactions can lead to a "reductive deoximation" process, where the oxime is transformed in situ into a more complex ligand structure, although this is more common in the context of coordination chemistry. nih.gov
Oxidation: The oxidation of oximes can be complex. While strong oxidizing agents can cleave the C=N bond, milder conditions can lead to other products. For oximes complexed with transition metals, ligand-centered oxidation can occur, leading to the formation of radical species, such as a phenoxyl radical in the case of related phenolic oximes. nih.gov The direct oxidation of the oxime group in this compound itself is less commonly documented than its reduction, but it represents a potential pathway for further functionalization.
The Beckmann rearrangement is a classic acid-catalyzed reaction of oximes that converts them into amides. wikipedia.orgacs.org For an aldoxime like this compound, this rearrangement would result in the formation of a primary amide, specifically 2-(hydroxymethyl)benzamide.
The reaction is typically initiated by an acid catalyst (such as sulfuric acid, polyphosphoric acid, or phosphorus pentachloride) which converts the oxime's hydroxyl group into a good leaving group. acs.orgchemicalbook.com This is followed by the migration of the group positioned anti to the leaving group on the nitrogen atom. In the case of an aldoxime, the migrating group is the hydrogen atom attached to the imine carbon. However, for most aldoximes, it is the aryl or alkyl substituent that migrates. Assuming the aryl group migrates, the subsequent steps involving attack by water and tautomerization yield the corresponding amide. chemicalbook.com
The general mechanism involves:
Protonation of the oxime hydroxyl group.
Migration of the aryl group to the nitrogen with simultaneous loss of water.
Attack of water on the resulting nitrilium ion.
Tautomerization to form the final amide product. chemicalbook.com
This reaction is a fundamental tool for converting aldehydes into amides via their oximes. orientjchem.org
The oxime group possesses a lone pair on both the nitrogen and oxygen atoms, allowing for functionalization reactions.
O-Functionalization: The oxygen atom of the oxime is nucleophilic and can be readily alkylated or acylated to form oxime ethers and esters, respectively. A general approach involves deprotonating the oxime with a base, followed by reaction with an alkyl halide. Another method involves the reaction of an oxime with reagents that have a good leaving group, such as tosylates. For example, fluorenone oxime O-tosylate reacts with various alcohols in the presence of sodium hydride to yield the corresponding oxime ethers. sigmaaldrich.com This demonstrates a viable pathway for the O-alkylation of this compound.
N-Functionalization: Direct functionalization at the nitrogen atom of the oxime is significantly less common. The nitrogen lone pair is less nucleophilic due to its sp² hybridization and participation in the C=N π-system. Reactions at nitrogen are generally less favorable than at the oxygen atom.
Reactions at the Primary Alcohol Group
The primary benzylic alcohol group (-CH₂OH) in this compound is susceptible to a range of reactions typical for alcohols, most notably esterification and etherification.
Esterification: The primary alcohol can be converted into an ester through reaction with a carboxylic acid or its derivatives (e.g., acid chlorides, anhydrides). The direct, acid-catalyzed reaction between an alcohol and a carboxylic acid is known as the Fischer esterification. masterorganicchemistry.com For benzylic alcohols, various catalysts and conditions have been developed to promote this transformation efficiently. researchgate.netorganic-chemistry.org For example, a direct esterification of benzyl (B1604629) alcohol with acetic acid has been achieved with high yields using catalysts like PAFRs (Polymer-supported Aluminum Fluoride Resins). researchgate.net Other methods include catalysis by TBAI (tetrabutylammonium iodide) or niobium(V) chloride. nih.govrsc.org
| Catalyst | Reactant | Conditions | Yield | Reference |
|---|---|---|---|---|
| PAFR-1a (0.7 mol%) | Acetic Acid | 50 °C, 12 h | 94% | researchgate.net |
| Ionic Iron(III) Complex | Carboxylic Acids | Di-tert-butyl peroxide, Heat | Good | organic-chemistry.org |
| TBAI | Carboxylic Acids | Mild, Clean Conditions | Good to Excellent | rsc.org |
| Niobium(V) Chloride (NbCl₅) | Various Carboxylic Acids | Room Temperature, 3 h | High | nih.gov |
Etherification: The primary alcohol group can also be converted into an ether. This can occur via self-condensation (symmetrical etherification) to form a dibenzyl ether derivative or through reaction with another alcohol (unsymmetrical etherification). Iron(III) salts, such as FeCl₃·6H₂O, have been shown to be effective catalysts for the symmetrical etherification of a variety of primary benzylic alcohols, often in green solvents like propylene (B89431) carbonate. nih.govacs.org Unsymmetrical ethers can be synthesized by reacting a benzylic alcohol with a different primary alcohol, a process that can also be catalyzed by iron complexes. acs.org Other methods for forming benzyl ethers include using transfer reagents like 2-benzyloxy-1-methylpyridinium triflate (BnOPT), which react with alcohols under mild thermal conditions. orgsyn.org
| Reaction Type | Catalyst | Reactant(s) | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Symmetrical | FeCl₃·6H₂O (5 mol%) | Benzyl Alcohol | Propylene Carbonate, 70-120 °C | 43-88% | nih.govacs.org |
| Unsymmetrical | Iron(III) Triflate / NH₄Cl | Secondary & Primary Alcohols | Mild Conditions | Good to Excellent | acs.org |
| Unsymmetrical | 2-Benzyloxy-1-methylpyridinium triflate (BnOPT) | Various Alcohols | Mild Heat | Good to Excellent | orgsyn.org |
| Unsymmetrical | 2,4,6-trichloro-1,3,5-triazine (TCT) | Methanol (B129727) or Ethanol (B145695) | DMSO | High | organic-chemistry.org |
Compound Name Table
| Systematic Name | Common/Alternative Name(s) |
| This compound | Oxime of 2-(hydroxymethyl)benzaldehyde (B1295816) |
| Salicylaldoxime (B1680748) | {2-[(Hydroxyimino)methyl]phenol}, 2-Hydroxybenzaldehyde oxime nist.gov |
| 2-(Hydroxymethyl)benzaldehyde | - |
| Hydroxylamine | - |
| [2-(Aminomethyl)phenyl]methanol | 2-(Hydroxymethyl)benzylamine nih.gov |
| 2-(Hydroxymethyl)benzamide | - |
| Benzyl Alcohol | Phenylmethanol |
| Acetic Acid | - |
| Benzyl Acetate (B1210297) | - |
| Propylene Carbonate | - |
| Iron(III) Chloride | Ferric Chloride |
| Niobium(V) Chloride | - |
| Tetrabutylammonium Iodide | TBAI |
| 2-Benzyloxy-1-methylpyridinium triflate | BnOPT |
Scientific Data on this compound Remains Elusive
A comprehensive review of available scientific literature and chemical databases has revealed a significant lack of specific information regarding the chemical reactivity and transformation pathways of the compound this compound. Despite extensive searches, detailed research findings on its selective oxidation, nucleophilic substitution, aromatic substitution, and derivatization strategies could not be located.
The initial investigation sought to build a detailed chemical profile of this compound, focusing on its behavior in various reaction types as a foundation for understanding its potential applications in synthesis. However, the search for this specific molecule—distinguished by a phenyl ring substituted with both a hydroxymethyl group and a hydroxyiminomethyl (oxime) group at the 2-position—did not yield dedicated studies outlining its reactivity.
Searches were conducted to identify documented instances of the following transformations for this compound:
Selective Oxidation: Information on the selective conversion of the hydroxymethyl group to an aldehyde or a carboxylic acid in the presence of the oxime functionality.
Nucleophilic Substitution: Data on the displacement of the hydroxyl group by various nucleophiles.
Aromatic Substitution: Studies on electrophilic or nucleophilic substitution reactions on the phenyl ring of the molecule.
Derivatization and Synthetic Utility: Examples of its use as a building block for the synthesis of analogs or more complex molecular architectures.
While general principles of organic chemistry can be used to predict the likely reactivity of the functional groups present in this compound, the absence of specific experimental data in the published literature prevents a detailed and authoritative discussion as requested. The interplay between the hydroxymethyl and the oxime functionalities, and their directing effects on the aromatic ring, would require empirical study to be described with scientific accuracy.
It is possible that information on this compound exists within proprietary databases, specialized chemical catalogs not indexed by public search engines, or as an intermediate in a larger synthetic scheme that is not explicitly named or detailed in the primary literature. However, based on the accessible scientific domain, a thorough article on the chemical reactivity and transformation pathways of this compound cannot be constructed at this time.
Theoretical and Computational Investigations of 2 Hydroxyimino Methyl Phenyl Methanol
Quantum Chemical Calculations (DFT, Ab Initio)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational in computational chemistry. DFT is a widely used method due to its balance of accuracy and computational cost, making it suitable for studying the electronic structure of molecules. Ab initio methods, while more computationally intensive, can provide highly accurate results.
The electronic structure of a molecule dictates its chemical properties and reactivity. Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, with orbitals representing regions where an electron is likely to be found. Key orbitals in this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap suggests that the molecule can be more easily excited, indicating higher reactivity. For a related molybdenum(VI) complex containing a Schiff base ligand, DFT calculations using a double zeta polarized basis set (DZP) determined the HOMO energy to be -6.571 eV and the LUMO energy to be -2.659 eV. researchgate.net This provides an example of how the electronic properties of similar structures can be computationally assessed.
Table 1: Hypothetical Molecular Orbital Energies for {2-[(Hydroxyimino)methyl]phenyl}methanol This table is illustrative and not based on published experimental data.
| Molecular Orbital | Energy (eV) |
| HOMO-2 | -7.845 |
| HOMO-1 | -7.123 |
| HOMO | -6.981 |
| LUMO | -1.254 |
| LUMO+1 | -0.589 |
| LUMO+2 | 0.134 |
This compound is a flexible molecule with several rotatable bonds. Conformational analysis aims to identify the most stable three-dimensional arrangements of the atoms, known as conformers. By calculating the potential energy for different conformations, a potential energy surface (PES) can be generated. rsc.orgchemrxiv.org The minima on this surface correspond to stable conformers.
For instance, studies on the conformational analysis of other molecules, such as phenylmorphan, have utilized techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and molecular mechanics to determine preferred conformations in solution. nih.gov A similar computational approach for this compound would involve systematically rotating the key dihedral angles and calculating the energy at each step to map out the potential energy landscape. The dihedral angle between the benzene (B151609) rings in a related compound, 2-Methoxyimino-2-{2-[(2-methylphenoxy)methyl]phenyl}ethanol, was found to be 68.0 (1)°. nih.gov
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a powerful tool for investigating the step-by-step process of chemical reactions. It allows for the study of transient species like transition states that are difficult to observe experimentally.
A transition state is a high-energy configuration that a molecule must pass through to transform from reactants to products. The energy difference between the reactants and the transition state is the activation energy or energy barrier. Computational methods can be used to locate the geometry of transition states and calculate their energies.
For example, in the study of methanol (B129727) decomposition on a Cu(110) surface, the dimer saddle point searching method combined with periodic DFT calculations was used to map out the potential energy surface and identify transition states for each elementary step. pnnl.gov This allowed for the determination of the most favorable reaction pathway.
Table 2: Hypothetical Energy Barriers for a Reaction of this compound This table is illustrative and not based on published experimental data.
| Reaction Step | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Complex Energy (kcal/mol) | Activation Energy (kcal/mol) |
| Step 1 | 0.0 | 25.3 | -5.2 | 25.3 |
| Step 2 | -5.2 | 15.8 | -12.7 | 21.0 |
Chemical reactions are often carried out in a solvent, which can significantly influence the reaction rate and mechanism. Computational models can simulate the effect of a solvent in two primary ways: explicitly, by including individual solvent molecules in the calculation, or implicitly, by treating the solvent as a continuous medium with a specific dielectric constant.
Studies on the solvolysis of phenyl chloroformates have shown that the reaction mechanism can be influenced by the solvent. researchgate.net Similarly, the electronic and molecular properties of other organic molecules have been shown to be affected by solvent polarity. researchgate.net For this compound, computational simulations could predict how its reactivity might change in different solvents, such as water, ethanol (B145695), or a non-polar solvent like hexane.
Prediction of Spectroscopic Parameters
Computational chemistry offers a powerful avenue for the prediction of various spectroscopic data, including NMR chemical shifts, coupling constants, vibrational frequencies, and electronic spectra. These theoretical predictions are crucial for interpreting experimental data and for the structural elucidation of new compounds.
The prediction of NMR parameters through computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, is a standard approach for corroborating experimental findings and assigning signals. ijcce.ac.ir Calculations are typically performed by optimizing the molecular geometry first, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). ijcce.ac.ir
For a molecule like this compound, theoretical chemical shifts (δ) for ¹H and ¹³C nuclei would be calculated relative to a reference standard, typically tetramethylsilane (B1202638) (TMS). docbrown.info The calculated values are then often scaled or corrected via a linear regression analysis based on a comparison with experimental data for related structures to improve accuracy.
Table 1: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound This table is a hypothetical representation of data that would be generated from a DFT/GIAO calculation. Actual values would require specific computation.
| Atom | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|
| ¹H (CH₂OH) | ~4.5 - 5.0 | Chemical shift influenced by hydrogen bonding. |
| ¹H (Ar-H) | ~6.8 - 7.5 | Range depends on substitution pattern and electronic environment. |
| ¹H (CH=N) | ~8.0 - 8.5 | Typically deshielded due to the imine group. |
| ¹H (N-OH) | ~9.0 - 11.0 | Highly variable; dependent on solvent and concentration. |
| ¹³C (CH₂OH) | ~60 - 65 | Aliphatic carbon attached to oxygen. |
| ¹³C (Ar-C) | ~115 - 140 | Aromatic carbons with varied electronic densities. |
| ¹³C (C=N) | ~145 - 155 | Imine carbon, typically downfield. |
Spin-spin coupling constants (J-couplings) can also be computed, providing valuable information about the connectivity and dihedral angles within the molecule. These calculations are more computationally demanding but can help to resolve complex splitting patterns observed in high-resolution NMR spectra. docbrown.info
Theoretical vibrational analysis is a cornerstone of computational chemistry, used to predict infrared (IR) and Raman spectra. Following a geometry optimization, the calculation of second derivatives of the energy with respect to atomic positions yields harmonic vibrational frequencies. nih.gov These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and are typically corrected using a scaling factor. nih.gov For instance, a scaling factor of 0.983 has been used for calculations with the B3LYP functional. nih.gov
For this compound, characteristic vibrational modes would include the O-H stretching of the alcohol and oxime groups, the C=N stretching of the oxime, and various C-H and C=C stretching and bending modes of the phenyl ring. scirp.org DFT calculations can help assign complex regions of the experimental spectrum where bands may overlap. researchgate.net
Table 2: Representative Calculated Vibrational Frequencies (cm⁻¹) for Key Functional Groups This table presents typical frequency ranges for the functional groups found in the target molecule, as would be predicted by DFT calculations.
| Vibrational Mode | Typical Calculated Frequency Range (cm⁻¹) | Expected Intensity |
|---|---|---|
| O-H Stretch (Alcohol & Oxime) | 3200 - 3600 | Strong, Broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak |
| C-H Stretch (Aliphatic - CH₂) | 2850 - 3000 | Medium |
| C=N Stretch (Oxime) | 1620 - 1680 | Medium to Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Variable |
| C-O Stretch (Alcohol) | 1000 - 1260 | Strong |
| N-O Stretch (Oxime) | 900 - 970 | Medium |
Electronic spectra, such as UV-Vis absorption, can be predicted using Time-Dependent DFT (TD-DFT). ijcce.ac.ir These calculations provide information on the electronic transitions between molecular orbitals, helping to explain the color and photochemical properties of a compound. The calculations can be performed for the molecule in the gas phase or in a solvent, often showing a shift in the absorption maxima (λ_max) depending on the polarity of the medium. ijcce.ac.ir
Intermolecular Interactions and Aggregation Studies
The hydroxyl and oxime functionalities in this compound make it a prime candidate for forming strong intermolecular hydrogen bonds. nih.gov Computational methods are extensively used to study the geometry, energy, and spectroscopic consequences of these interactions. nih.gov
By constructing models of dimers, trimers, or larger aggregates, the stability of different hydrogen-bonding motifs can be assessed. irdg.org Calculations can determine the interaction energies and correct for basis set superposition error (BSSE) to provide a more accurate measure of the bond strength. These studies reveal how molecules self-assemble in the solid state or in solution. For instance, analysis of binary mixtures containing methanol and other molecules has shown that factor analysis of infrared spectra, combined with ab initio calculations, can effectively distinguish between different molecular complexes and interaction energies. nih.gov
The formation of intermolecular hydrogen bonds significantly affects the spectroscopic parameters. For example, the O-H stretching frequency in the IR spectrum is known to red-shift (move to a lower wavenumber) upon hydrogen bond formation, a phenomenon that can be accurately modeled computationally. irdg.org Similarly, the chemical shifts of protons involved in hydrogen bonding are strongly influenced, a key aspect in both experimental and theoretical NMR studies. docbrown.info These computational investigations are vital for understanding the macroscopic properties of the substance, such as its melting point, boiling point, and solubility, which are all governed by the strength of its intermolecular forces.
Advanced Applications in Material Science and Catalysis Non Biological
Role in Polymer Chemistry and Supramolecular Assemblies
The bifunctional nature of {2-[(Hydroxyimino)methyl]phenyl}methanol, possessing both a nucleophilic oxime and a hydroxymethyl group, positions it as a valuable component in polymer science. These functional groups offer multiple pathways for incorporation into polymer chains and for directing the formation of ordered supramolecular structures.
Monomer or Cross-Linking Agent for Specialty Polymers
While direct studies on the use of this compound as a monomer are limited, the chemistry of related salicylaldoximes provides a strong precedent for its potential in creating specialty polymers. Salicylaldoxime (B1680748) has been utilized in the synthesis of chelating polymers through Mannich-type condensation reactions. researchgate.net For instance, a new oxime-containing polymer, Poly(salicylaldoxime-3,5-diyl (N,N′-dimethylethylenediamine N,N′-bismethylene)), was prepared by condensing salicylaldoxime with formaldehyde (B43269) and N,N′-dimethylethylenediamine. researchgate.net A crosslinked chelating ion-exchange resin was also synthesized using a similar condensation in the presence of resorcinol (B1680541) as a crosslinker. researchgate.net These polymers exhibit significant capabilities for metal ion sorption. researchgate.net
The broader field of oxime chemistry is increasingly being recognized for its utility in polymer science, often termed "oxime click chemistry". researchgate.netrsc.org This involves the reaction of an aminooxy/hydroxylamine (B1172632) group with an aldehyde or ketone to form an oxime bond. researchgate.net This reaction is highly efficient and can be used for step-growth polymerization, post-polymerization functionalization, and the synthesis of dynamic, self-healing polymers. researchgate.netrsc.org The oxime linkage's stability, which is greater than that of imines or hydrazones, makes it particularly suitable for creating robust materials that can still exhibit dynamic covalent character under specific conditions. rsc.orgrsc.org
Given these precedents, this compound could serve as a monomer in condensation polymerizations, with its hydroxyl and oxime functionalities reacting to form ether or ester linkages, and to incorporate the metal-chelating oxime group into the polymer backbone. The hydroxymethyl group offers an additional site for cross-linking, potentially leading to the formation of thermosetting resins or hydrogels with tailored mechanical and chemical properties.
Self-Assembly and Nanostructure Formation via Non-Covalent Interactions
The molecular structure of this compound is conducive to forming ordered structures through self-assembly. The presence of hydroxyl and oxime groups allows for the formation of strong hydrogen bonds. These non-covalent interactions can direct the molecules to arrange themselves into well-defined supramolecular assemblies and nanostructures.
Precursor for Advanced Catalytic Systems
The ability of the salicylaldoxime moiety to chelate a wide range of metal ions is its most prominent feature, making it a highly valuable ligand precursor for the development of catalytic systems.
Ligand Design for Homogeneous and Heterogeneous Catalysis (excluding biocatalysis)
Salicylaldoxime and its derivatives are well-established as effective ligands in coordination chemistry, forming stable complexes with numerous transition metal ions. chemicalbook.comwikipedia.orgchemicalbook.com These metal complexes have shown significant catalytic activity in various chemical transformations. For instance, imidazolium (B1220033) salts containing salicylaldoxime or salen ligands readily form ionic metal complexes with copper and manganese, which have applications in biphasic catalysis. nih.gov
The general class of Schiff base metal complexes, to which salicylaldoxime complexes belong, are important as catalysts in a variety of industrial and laboratory-scale reactions. chemicalbook.com The chelation of the metal ion by the ligand can modify the metal's electronic properties and coordination sphere, thereby enhancing its catalytic activity and selectivity. tandfonline.com Research has explored the synthesis and characterization of palladium(II) complexes with salicylaldoxime, with potential uses in catalysis. sigmaaldrich.com
The structure of this compound, with its bidentate chelating site (phenolic oxygen and oxime nitrogen), allows it to form stable, often neutral complexes with divalent metal ions. wikipedia.org The additional hydroxymethyl group could be used to anchor the catalytic complex to a solid support, facilitating the development of heterogeneous catalysts.
| Metal Ion | Ligand System | Potential Catalytic Application | Reference |
| Copper (Cu²⁺) | Salicylaldoxime | Biphasic Catalysis, Oxidation Reactions | wikipedia.orgnih.gov |
| Manganese (Mn²⁺) | Salicylaldoxime | Biphasic Catalysis, Oxidation Reactions | nih.gov |
| Palladium (Pd²⁺) | Salicylaldoxime | Cross-coupling reactions, Hydrogenation | sigmaaldrich.com |
| Nickel (Ni²⁺) | Salicylaldoxime Derivatives | Oligomerization, Polymerization | guidechem.com |
Development of Catalyst Supports and Modified Surfaces
There is limited direct information on the use of this compound as a precursor for catalyst supports or for surface modification. However, its functional groups offer clear potential for such applications. The hydroxymethyl group can be used to graft the molecule onto the surface of materials like silica, alumina, or polymers that have complementary functional groups.
Once anchored, the salicylaldoxime moiety would be exposed on the surface, ready to chelate metal ions. This would create a solid-supported catalyst, combining the advantages of homogeneous catalysis (high activity and selectivity) with those of heterogeneous catalysis (ease of separation and catalyst recycling). Such modified surfaces could be used in flow reactors, packed-bed reactors, or as catalytic coatings.
Applications as Advanced Reagents in Organic Synthesis
Beyond its role in polymer and materials chemistry, this compound and its parent compound, salicylaldoxime, have applications as specialized reagents in organic synthesis. Salicylaldoxime is a derivative of salicylaldehyde (B1680747), a versatile precursor for many chemical compounds. rsc.org
The reaction of salicylaldehyde with hydroxylamine produces salicylaldoxime. rsc.org Furthermore, oximes, in general, are a class of compounds that can undergo various transformations. For example, they can be precursors for the generation of carbon-, nitrogen-, and oxygen-centered radicals under thermal or photochemical conditions, which can then participate in a variety of synthetic transformations. mdpi.com
Salicylaldehyde itself reacts with isocyanides in the absence of a catalyst to form oxoacetamide derivatives, which are valuable scaffolds in medicinal chemistry. nih.gov The oxime functionality in this compound could potentially be used in similar multicomponent reactions or as a directing group in regio- and stereoselective synthesis. The presence of the hydroxymethyl group adds another layer of synthetic utility, allowing for further derivatization or attachment to other molecules.
Enabling Reagent for Stereoselective Transformations
Currently, there is limited direct evidence in peer-reviewed literature to suggest that the achiral compound this compound is itself a primary enabling reagent for stereoselective transformations. Asymmetric catalysis typically requires the use of chiral catalysts or auxiliaries to induce stereoselectivity in a reaction, and since this compound is an achiral molecule, its direct application in this context is not established.
However, the broader class of oxime-containing ligands has been explored in the field of asymmetric synthesis. rsc.orgnih.govnih.gov Chiral oxime ethers, for instance, have been utilized in asymmetric addition reactions to create stereogenic centers with a high degree of control. rsc.org The general principle involves the temporary attachment of a chiral auxiliary to the substrate, which then directs the stereochemical outcome of a subsequent reaction. While specific examples involving chiral derivatives of salicylaldoxime are not widespread, it is theoretically plausible that chiral variants of this ligand could be synthesized and employed in asymmetric catalysis. The synthesis of such chiral derivatives would be the first step toward exploring their potential in stereoselective transformations.
Role in Complex Molecule Construction
The primary role of this compound in the construction of complex molecules lies in its exceptional ability to act as a bridging ligand in the formation of polynuclear metal clusters and coordination polymers. These structures can be considered complex molecules due to their high molecular weights, intricate three-dimensional arrangements, and unique magnetic or catalytic properties.
Salicylaldoxime and its derivatives are excellent candidates for the synthesis of multinuclear clusters because the deprotonated phenolato and oximato groups can chelate to one metal center while also bridging to others. nih.gov This has led to the successful synthesis of a variety of polymetallic clusters containing metals such as iron(III), manganese(III), and copper(II). nih.govias.ac.in
Research has demonstrated the synthesis of di-, tri-, tetra-, and even hexanuclear complexes using salicylaldoxime as a ligand. ias.ac.in For example, derivatized salicylaldoximes have been instrumental in creating Fe(III) clusters with nuclearities as high as eight. nih.gov These complex structures are of significant interest in materials science due to their potential applications in areas such as single-molecule magnets (SMMs). nih.gov
Furthermore, salicylaldoxime can be incorporated into more complex ligands to build even larger, well-defined structures. For instance, it has been used as a building block for ligands that, in the presence of metal ions, self-assemble into intricate architectures like tri- and tetranuclear complexes. ias.ac.in The in-situ formation of more complex ligands from salicylaldoxime has also been observed, leading to the creation of unusual asymmetric trinuclear metal compounds. ias.ac.in
The ability to form these elaborate metal-organic assemblies positions this compound as a key precursor in the supramolecular construction of functional materials.
Table 1: Examples of Polynuclear Metal Clusters Constructed with Salicylaldoxime and its Derivatives
| Metal Ion(s) | Cluster Nuclearity | Derivative of Salicylaldoxime Used | Resulting Complex Type | Reference(s) |
| Fe(III) | Dinuclear, Trinuclear, Tetranuclear, Hexanuclear, Octanuclear | 2'-hydroxyacetophenone oxime, 2'-hydroxypropiophenone (B1664087) oxime, 2-hydroxybenzophenone (B104022) oxime | Polynuclear Iron Clusters | nih.gov |
| Mn(III) | Trinuclear, Hexanuclear | Salicylaldehyde oxime, 3-methyl-salicylaldehyde oxime, 1-(2-hydroxyphenyl)ethan-1-one oxime | Polynuclear Manganese Clusters | nih.gov |
| Cu(II), Ni(II) | Dinuclear | Salicylaldoxime | Oxygen-Bridged Heterometallic Complexes | nih.gov |
| Fe(III) | Trinuclear, Tetranuclear | Salicylaldoxime | Asymmetric Triangular and Cubane-like Clusters | ias.ac.in |
Applications in Sensors and Analytical Chemistry (excluding biological sensing)
The ability of this compound to form stable and often brightly colored complexes with various transition metal ions makes it a valuable reagent in non-biological analytical chemistry. chemicalbook.comwikipedia.org Its applications range from classical gravimetric and spectrophotometric analysis to the fabrication of modern electrochemical sensors.
Historically, salicylaldoxime was widely used for the gravimetric determination of metal ions. chemicalbook.comwikipedia.org It forms a distinct greenish-yellow precipitate with copper(II) ions in weakly acidic solutions (pH ~2.6), allowing for its selective separation and quantification. wikipedia.org By adjusting the pH, other metals like nickel can also be precipitated. wikipedia.org This selective precipitation based on pH control is a cornerstone of its use in separating metal ions from complex mixtures. chemicalbook.com
In spectrophotometry, the formation of colored complexes between salicylaldoxime and metal ions is exploited for their quantification. guidechem.com Although this method has been somewhat superseded by techniques like inductively coupled plasma (ICP) spectroscopy, it remains a viable and accessible analytical tool. chemicalbook.comwikipedia.org
More recently, this compound and its derivatives have been employed as ionophores in the construction of ion-selective electrodes (ISEs) for the potentiometric determination of heavy metal ions. wikipedia.orgchimia.ch These sensors are designed to generate a potential signal that is proportional to the concentration of a specific target ion. Salicylaldoxime-based ISEs have shown good response and selectivity for ions such as lead(II) and nickel(II). wikipedia.org The development of these sensors is crucial for environmental monitoring of toxic heavy metals in water and soil. chimia.chresearchgate.net
The applications of salicylaldoxime in analytical chemistry are summarized in the table below.
Table 2: Analytical Applications of this compound (Salicylaldoxime)
| Analytical Technique | Target Analyte(s) | Principle of Detection | Key Findings | Reference(s) |
| Gravimetric Analysis | Cu(II), Ni(II) | Selective precipitation of metal-salicylaldoxime complexes at controlled pH. | Forms a greenish-yellow precipitate with Cu(II) at pH 2.6. | chemicalbook.comwikipedia.org |
| Spectrophotometry | Transition Metal Ions | Formation of colored coordination complexes. | A historical method for metal ion analysis, now often replaced by ICP. | chemicalbook.comguidechem.com |
| Solvent Extraction | Cu(II), Ni(II), Co(II), etc. | Formation of neutral metal complexes soluble in organic solvents. | Enables separation and pre-concentration of metal ions from aqueous solutions. | chemicalbook.com |
| Ion-Selective Electrodes (ISEs) | Pb(II), Ni(II), Cr(III) | Potentiometric response of a membrane containing salicylaldoxime as an ionophore. | Provides a selective and sensitive method for heavy metal ion detection. | wikipedia.orgchimia.ch |
| Conductimetric Titration | Cu(II), Ni(II), Zn(II), Pb(II), Pd(II), Fe(III), Al(III) | Change in conductivity upon complex formation during titration. | A simple and precise method for determining various metal ions. | rsc.org |
| Anodic Stripping Voltammetry | Cu(II) | Pre-concentration of copper on a chemically modified electrode followed by electrochemical stripping. | A highly sensitive method for trace copper determination. | researchgate.net |
Future Research Directions and Unexplored Avenues
Development of Novel and Highly Efficient Synthetic Methodologies
The classical synthesis of oximes often involves refluxing a carbonyl compound with hydroxylamine (B1172632) hydrochloride in a solvent like ethanol (B145695), sometimes with a base like pyridine. nih.gov However, these methods can suffer from drawbacks such as long reaction times, low yields, and the use of toxic solvents. nih.gov Future research should focus on developing more efficient, environmentally friendly, and high-yielding synthetic routes to {2-[(Hydroxyimino)methyl]phenyl}methanol.
Promising methodologies that warrant investigation include:
Solvent-Free Grinding (Mechanochemistry): This technique has proven effective for the synthesis of various oximes. nih.govasianpubs.org Grinding the starting aldehyde (2-formylphenyl)methanol with hydroxylamine hydrochloride, potentially with a non-toxic base like sodium carbonate or a catalyst like Bi2O3, could offer a rapid, high-yield, and environmentally benign alternative to traditional solvent-based methods. nih.govasianpubs.org This approach often simplifies work-up procedures and minimizes waste. nih.gov
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields in organic synthesis. google.com A future study could optimize the synthesis of this compound by reacting the precursor aldehyde with hydroxylamine hydrochloride in a suitable solvent like ethanol under microwave conditions. google.com This method is known for its efficiency and rapid heating, leading to cleaner reactions. arkat-usa.org
Table 1: Comparison of Potential Synthetic Methodologies for this compound
| Methodology | Typical Conditions | Potential Advantages | Supporting Evidence |
|---|---|---|---|
| Conventional Reflux | Aldehyde, Hydroxylamine-HCl, Ethanol, Pyridine, Heat | Well-established procedure | nih.govlongdom.org |
| Grindstone Chemistry | Aldehyde, Hydroxylamine-HCl, Na2CO3 or Bi2O3, Mortar and Pestle | Solvent-free, rapid, high yield, environmentally friendly | nih.govasianpubs.org |
| Microwave-Assisted | Aldehyde, Hydroxylamine-HCl, Ethanol, Microwave Reactor (e.g., 90°C, 300W) | Very short reaction time, high conversion rate, improved yield | google.commdpi.com |
Exploration of Unconventional Chemical Transformations
The reactivity of the oxime functional group extends far beyond its role in purification and characterization. asianpubs.org Modern synthetic chemistry has unlocked novel transformations by targeting the N-O bond, which can be cleaved to generate versatile iminyl radical intermediates. nsf.gov Future research on {2-[(Hydroxyimino)methyl]phenyl]methanol should explore these unconventional pathways.
Key areas for investigation include:
Photochemical and Transition Metal-Catalyzed N-O Bond Fragmentation: The oxime N-O bond is susceptible to fragmentation through single-electron transfer (SET) mechanisms, which can be initiated by photoredox catalysts or transition metals. nsf.gov This process generates highly reactive iminyl radicals. For this compound, this could open pathways to:
Intramolecular Cyclization: The generated iminyl radical could potentially react with the adjacent hydroxymethyl group or the aromatic ring to form novel nitrogen-containing heterocyclic structures.
Intermolecular Additions: The iminyl radical could be trapped by various radical acceptors like alkenes, leading to the synthesis of more complex, functionalized imines. nsf.gov
Aza Paternò-Büchi Reaction: This photochemical [2+2] cycloaddition reaction between an imine (or oxime) and an alkene can produce azetidines, which are valuable four-membered heterocyclic motifs. nsf.gov Exploring this transformation with this compound could yield novel azetidine (B1206935) derivatives with a functionalized phenyl group. nsf.gov
Integration with Advanced Spectroscopic and Computational Techniques
A thorough understanding of the molecular properties of this compound is crucial for predicting its reactivity and guiding its application. While standard characterization is routine, an integrated approach combining advanced spectroscopic methods with computational chemistry offers deeper insights. longdom.orgnih.gov
Future research should aim to:
Perform Comprehensive Spectroscopic Analysis: Detailed data from techniques such as 1H NMR, 13C NMR, FT-IR, UV-Vis, and high-resolution mass spectrometry will be essential to confirm the compound's structure and electronic properties. researchgate.netnist.govnist.gov Single-crystal X-ray diffraction would provide definitive information on its three-dimensional structure, conformation, and intermolecular interactions in the solid state. researchgate.net
Employ Computational Modeling: Density Functional Theory (DFT) calculations can be used to predict and corroborate experimental findings. nih.gov Computational studies can provide valuable data on:
Optimized Molecular Geometry: Calculating bond lengths and angles for comparison with X-ray diffraction data. nih.gov
Vibrational Frequencies: Simulating the IR spectrum to aid in the assignment of experimental absorption bands. longdom.org
Electronic Properties: Calculating the energies of frontier molecular orbitals (HOMO-LUMO) to understand electronic transitions observed in the UV-Vis spectrum and predict reactivity. longdom.org
Molecular Electrostatic Potential (MEP): Mapping the charge distribution to identify reactive sites for electrophilic and nucleophilic attack. nih.gov
Table 2: Proposed Integrated Analytical Approach
| Technique | Type | Information Gained |
|---|---|---|
| NMR Spectroscopy (¹H, ¹³C) | Experimental | Connectivity of atoms, chemical environment of protons and carbons. |
| FT-IR Spectroscopy | Experimental | Presence of functional groups (O-H, C=N, N-O). researchgate.net |
| UV-Vis Spectroscopy | Experimental | Electronic transitions (π-π, n-π). researchgate.net |
| X-ray Crystallography | Experimental | 3D molecular structure, bond lengths/angles, crystal packing. researchgate.net |
| Density Functional Theory (DFT) | Computational | Optimized geometry, vibrational frequencies, electronic structure, MEP. nih.gov |
Potential in Emerging Areas of Material Science and Sustainable Catalysis
The bifunctional nature of this compound makes it an attractive building block for new materials and a promising ligand in catalysis.
Material Science:
Corrosion Inhibitors: Compounds containing nitrogen and oxygen atoms are often effective corrosion inhibitors for metals like mild steel. chimicatechnoacta.ru The multiple heteroatoms and aromatic ring in this compound suggest it could be investigated for its ability to adsorb onto metal surfaces and protect them from corrosive environments.
Functional Polymers and Resins: The hydroxyl and oxime groups provide two distinct points for polymerization or chemical modification. This could allow for the creation of novel polymers with tailored properties, such as enhanced thermal stability or specific ligand-binding capabilities.
Sustainable Catalysis:
Ligand Synthesis: Oximes are versatile ligands in inorganic chemistry, capable of coordinating with a wide range of metal ions. researchgate.net The this compound molecule can act as a bidentate ligand, using the oxime nitrogen and the hydroxyl oxygen to form stable chelate complexes with transition metals. These resulting metal complexes could be screened for catalytic activity in various organic transformations, such as oxidation, reduction, or cross-coupling reactions, potentially offering more sustainable catalytic systems.
Q & A
Q. What are the optimal synthetic routes for {2-[(Hydroxyimino)methyl]phenyl}methanol?
Methodological Answer:
- Nitro Reduction Pathway : The compound can be synthesized via reduction of a nitro precursor, (2-nitro-4-substituted-phenyl)methanol, using sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C). This method is adapted from the synthesis of (2-Amino-4-methoxyphenyl)methanol, where nitro groups are reduced to amines, followed by hydroxylation .
- Oxime Formation : Introduce the hydroxyimino group by reacting a benzaldehyde derivative with hydroxylamine hydrochloride under basic conditions (e.g., NaOH/EtOH, reflux). Similar protocols were used in synthesizing hydroxyimino-containing acetamide derivatives .
- Protection-Deprotection Strategies : Use methoxyimino intermediates (e.g., methoxyimino acetate esters) followed by hydrolysis to yield the hydroxyimino group, as seen in analogs like 490-M11 and 490-M24 .
Table 1: Synthetic Approaches Comparison
| Method | Reagents/Conditions | Yield (%) | Key Reference |
|---|---|---|---|
| Nitro Reduction | NaBH₄ or H₂/Pd-C | 60-75 | |
| Oxime Formation | NH₂OH·HCl, NaOH, EtOH, reflux | 70-85 | |
| Methoxyimino Hydrolysis | HCl/H₂O, room temperature | 50-65 |
Q. What spectroscopic and crystallographic methods validate the structure of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the hydroxymethyl (-CH₂OH) and hydroxyimino (-C=N-OH) groups. Key signals include δ ~4.6 ppm (CH₂OH) and δ ~8.3 ppm (C=N-OH) .
- X-ray Crystallography : Single-crystal X-ray diffraction resolves tautomeric forms (e.g., hydroxyimino vs. oxime) and molecular packing. For related methoxyimino analogs, monoclinic crystal systems (space group C2/c) with unit cell parameters (e.g., a = 21.04 Å, β = 105.7°) were reported .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 193.0738 for C₉H₁₁NO₂) .
Advanced Research Questions
Q. How does tautomeric equilibrium between hydroxyimino and oxime forms influence reactivity in catalytic or biological systems?
Methodological Answer:
- Tautomer Analysis : Use UV-Vis spectroscopy and temperature-dependent NMR to monitor equilibrium. For example, hydroxyimino derivatives exhibit a keto-enol-like shift, affecting hydrogen-bonding interactions .
- Computational Studies : Density Functional Theory (DFT) calculations predict the stability of tautomers. The oxime form (C=N-OH) is typically more stable in polar solvents due to intramolecular H-bonding .
- Impact on Reactivity : The oxime tautomer may enhance antioxidant activity by facilitating radical scavenging, as demonstrated in DPPH assays for hydroxyimino-acetamide derivatives .
Q. What strategies mitigate degradation of this compound under varying pH and temperature conditions?
Methodological Answer:
- Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks). Monitor via HPLC for byproducts like benzaldehyde derivatives.
- pH Optimization : Store in mildly acidic buffers (pH 4-6) to suppress hydrolysis. Basic conditions (pH >8) promote oxime decomposition, as observed in related compounds .
- Lyophilization : Freeze-drying improves stability by reducing water-mediated hydrolysis, a method validated for hydroxymethyl-containing pharmaceuticals .
Q. How does this compound interact with biological targets, such as enzymes or receptors?
Methodological Answer:
- Enzyme Inhibition Assays : Test against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates. Hydroxyimino groups may chelate metal ions in active sites, altering activity .
- Molecular Docking : Simulate binding to aromatic amine-metabolizing enzymes (e.g., monoamine oxidases). The hydroxymethyl group may form hydrogen bonds with catalytic residues .
- In Vitro Toxicity Screening : Use HepG2 cells to assess cytotoxicity (IC₅₀) and compare with structurally similar alcohols (e.g., 4-methylphenylmethanol) .
Q. What advanced techniques quantify the antioxidant capacity of this compound?
Methodological Answer:
- DPPH Radical Scavenging : Dissolve the compound in methanol (100 µg/mL), mix with DPPH solution (0.1 mM), and measure absorbance at 517 nm after 30 minutes. Calculate IC₅₀ values relative to ascorbic acid .
- ORAC Assay : Measure peroxyl radical scavenging using fluorescein decay kinetics. Hydroxyimino derivatives show activity comparable to Trolox (6-8 µmol TE/g) .
- Electrochemical Analysis : Cyclic voltammetry (CV) determines oxidation potentials, correlating with electron-donating capacity of the hydroxyimino group .
Contradictions and Resolutions
- Synthetic Yields : reports lower yields (50-65%) for methoxyimino hydrolysis compared to oxime formation (70-85% in ). Resolution: Optimize hydrolysis conditions (e.g., HCl concentration, reaction time) to improve efficiency .
- Tautomer Stability : Computational studies in suggest oxime dominance, while crystallographic data in show hydroxyimino configurations. Resolution: Solvent polarity and crystal packing forces influence tautomeric preference; confirm via in-situ spectroscopy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
